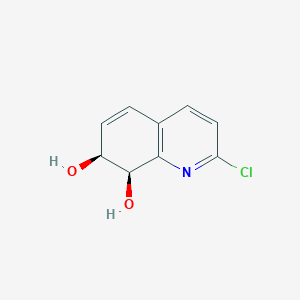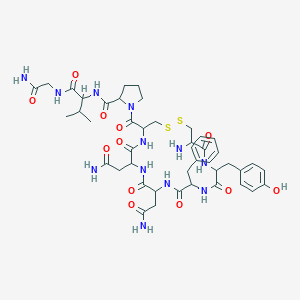
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its ability to selectively block the glutamate transporter EAAT1. This compound has been found to be useful in studying the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid blocks the glutamate transporter EAAT1 by binding to its substrate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizure activity in animal models of epilepsy, reduce neuronal damage in ischemic stroke, and improve motor function in animal models of Parkinson's disease. 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has also been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid is its ability to selectively block the glutamate transporter EAAT1. This allows researchers to study the specific role of this transporter in various neurological disorders. However, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has some limitations as well. It has been found to have off-target effects on other glutamate transporters, which can complicate data interpretation. Additionally, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has poor solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are a number of future directions for research involving 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid. One potential area of research is the development of more selective EAAT1 inhibitors. Another area of research is the use of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid in combination with other drugs to enhance its therapeutic effects. Finally, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid could be used to study the role of glutamate transporters in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Synthesis Methods
The synthesis of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid involves the reaction of 4-trifluoromethylphenylboronic acid with 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then subjected to a hydroxypropionic acid derivative, resulting in the formation of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid.
Scientific Research Applications
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been found to be particularly useful in studying the role of EAAT1 in epilepsy, where it has been shown to reduce seizure activity in animal models. 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has also been used to study the role of glutamate transporters in ischemic stroke, where it has been shown to reduce neuronal damage.
properties
CAS RN |
141901-74-8 |
|---|---|
Product Name |
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid |
Molecular Formula |
C22H17F3O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-hydroxy-2-(2-phenylphenyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C22H17F3O3/c23-22(24,25)16-12-10-15(11-13-16)20(26)19(21(27)28)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,19-20,26H,(H,27,28) |
InChI Key |
WZCPXDVHGSRSLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
synonyms |
4-TMBPA 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,R*3:(+-))-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
